molecular formula C4H2Br2N2 B1316284 2,4-Dibromopyrimidine CAS No. 3921-01-5

2,4-Dibromopyrimidine

Cat. No.: B1316284
CAS No.: 3921-01-5
M. Wt: 237.88 g/mol
InChI Key: AOEHEEBFRCAFGC-UHFFFAOYSA-N
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Description

2,4-Dibromopyrimidine is an organic compound with the molecular formula C4H2Br2N2 It is a derivative of pyrimidine, where two bromine atoms are substituted at the 2nd and 4th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromopyrimidine typically involves the bromination of pyrimidine. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions. The process involves adding PBr3 in batches to achieve a product with a purity of 80-90%, followed by recrystallization to obtain a final product with a purity of 95-99% .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the detection and quantification of the final product, ensuring consistency and quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Dibromopyrimidine and its derivatives often involves the inhibition of specific enzymes. For instance, in the case of anti-tubercular activity, the compound targets the dihydrofolate reductase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of nucleotides, and its inhibition disrupts the bacterial folate pathway, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo selective reactions and form stable products under mild conditions sets it apart from other halogenated pyrimidines .

Properties

IUPAC Name

2,4-dibromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEHEEBFRCAFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566372
Record name 2,4-Dibromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3921-01-5
Record name 2,4-Dibromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the newly developed process for synthesizing 2,4-dibromopyrimidine?

A: A recent study has introduced a more efficient and scalable method for synthesizing this compound []. This method involves the bromination of 2,4-dichloropyrimidine using phosphorus tribromide. Compared to previous methods, this process significantly reduces the required amount of phosphorus tribromide and allows for product purification via recrystallization. This results in an improved overall yield of 85.4%, making it more suitable for large-scale production. []

Q2: How does the structure of this compound influence its nuclear magnetic resonance (NMR) properties?

A: Research indicates that the presence of bromine atoms in this compound significantly impacts its (13)C NMR relaxation properties []. The study measured longitudinal relaxation times ((13)C nuclei) and NOE enhancement factors for this compound, along with other bromoazaheterocycles. The scalar relaxation of the second kind for (13)C nuclei bonded to (79)Br and (81)Br was determined, highlighting the influence of bromine's quadrupole moment on the relaxation behavior. These findings were further corroborated by theoretical calculations of (13)C-(79)Br spin-spin coupling constants and magnetic shielding constants using both relativistic and nonrelativistic DFT methods [].

Q3: Can this compound be used as a building block for other compounds?

A: Yes, this compound is a valuable precursor in organic synthesis. Its reactivity with lithium alkylamides has been investigated, demonstrating its potential for further derivatization []. This metalation reaction allows for the introduction of various alkyl groups, expanding the possibilities for creating structurally diverse pyrimidine derivatives. []

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